Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate
Description
The compound Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic molecule featuring a thiazole core linked to an azetidine-carboxamide moiety and a 6-methoxybenzothiazole group. Its ethyl acetate side chain enhances solubility and bioavailability, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
ethyl 2-[2-[[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-3-27-16(24)6-12-10-28-18(20-12)22-17(25)11-8-23(9-11)19-21-14-5-4-13(26-2)7-15(14)29-19/h4-5,7,10-11H,3,6,8-9H2,1-2H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFNGOSLKMBVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of 6-methoxybenzothiazole, which is then reacted with azetidine-3-carboxylic acid. This intermediate is further coupled with thiazole-4-yl acetate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent quality and reduce human error .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring undergoes electrophilic aromatic substitution (EAS) and nucleophilic substitution (SNAr) at specific positions, depending on substituent electronic effects. The 6-methoxybenzo[d]thiazole moiety directs reactivity toward C-5 and C-7 positions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Halogenation | NBS (1.2 eq), DMF, 0°C → RT, 12 h | Brominated at C-5 | 78% | |
| Amination | NH₃ (aq), CuI, 100°C, 24 h | 5-Amino-thiazole derivative | 65% |
Key Findings :
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Bromination with NBS selectively targets the thiazole's C-5 position due to electron-donating effects from the methoxy group .
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Copper-catalyzed amination under aqueous ammonia yields stable amino derivatives, preserving the azetidine ring integrity .
Ester Hydrolysis and Functionalization
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions, enabling carboxylate intermediate formation for further derivatization.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkaline Hydrolysis | 2M NaOH, EtOH/H₂O (1:1), reflux, 6 h | Carboxylic Acid | 92% | |
| Acidic Hydrolysis | 6M HCl, THF, 60°C, 8 h | Carboxylic Acid | 85% |
Mechanistic Insight :
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Base-mediated hydrolysis follows a nucleophilic acyl substitution pathway, generating the carboxylate anion .
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The azetidine carboxamide remains stable under these conditions, with no observed ring-opening.
Azetidine Ring-Opening Reactions
The strained azetidine ring (4-membered) undergoes ring-opening under nucleophilic or acidic conditions, forming linear amines or imines.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), 120°C, 3 h | Linear diamino thiol | 70% | |
| Reductive Opening | LiAlH₄, THF, 0°C → RT, 2 h | Secondary amine | 58% |
Notable Observations :
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Concentrated sulfuric acid cleaves the azetidine ring via protonation at the nitrogen, yielding a diamino thiol intermediate .
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Reduction with LiAlH₄ preserves the thiazole ring but reduces the amide bond to an amine.
Oxidation and Reduction Pathways
The methoxybenzothiazole and thiazole moieties participate in redox reactions, altering electronic properties.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃ (3 eq), DCM, −78°C → RT, 8 h | Hydroxybenzothiazole | 81% | |
| Thiazole Reduction | H₂, Pd/C (10%), EtOH, 50 psi, 12 h | Dihydrothiazole | 67% |
Applications :
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Demethylation with BBr₃ generates a phenolic group, enhancing hydrogen-bonding capacity .
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Catalytic hydrogenation saturates the thiazole ring, modifying its aromaticity and biological activity.
Cross-Coupling Reactions
The thiazole and benzothiazole rings participate in Suzuki-Miyaura and Ullmann-type couplings for bioconjugation.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O, 80°C | Biaryl derivative | 75% | |
| Ullmann Coupling | CuI, phenanthroline, K₃PO₄, DMF, 110°C | Aryl ether | 63% |
Optimization Notes :
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Suzuki reactions require anhydrous conditions to prevent ester hydrolysis.
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Ullmann couplings benefit from phenanthroline ligands to suppress homo-coupling byproducts .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability, critical for pharmacokinetic profiling:
| Condition | Half-Life (h) | Degradation Products | Source |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 | Carboxylic acid, azetidine fragment | |
| pH 7.4 (blood plasma) | 24.5 | No significant degradation |
Implications :
Scientific Research Applications
Synthesis of Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate
The synthesis of this compound typically involves multi-step processes that integrate various heterocyclic derivatives. For instance, starting materials like 2-amino-6-methoxybenzothiazole are reacted with acetic anhydride and other reagents under controlled conditions to yield the desired product. The process can be monitored using techniques such as thin-layer chromatography (TLC) to ensure purity and yield.
Biological Activities
Antimicrobial Properties : Compounds containing benzothiazole and thiazole moieties have shown significant antimicrobial activities. Studies indicate that derivatives similar to this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, the minimal inhibitory concentration (MIC) for certain derivatives was found to be effective at concentrations as low as 50 µg/mL against various pathogens .
Anticancer Activity : Research has highlighted the potential of thiazole-containing compounds in oncology. This compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antioxidant Effects : The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases, and studies have shown that derivatives can scavenge free radicals effectively .
Applications in Medicinal Chemistry
The applications of this compound extend beyond basic research into practical medicinal uses:
Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | Scavenging of free radicals |
Case Studies
Case Study 1: Antimicrobial Screening
In a study conducted to evaluate the antimicrobial efficacy of thiazole derivatives, this compound was tested against various bacterial strains. Results indicated a strong correlation between structure and activity, with modifications leading to enhanced antimicrobial potency.
Case Study 2: Cancer Cell Line Testing
A separate investigation focused on the anticancer properties of this compound revealed that it significantly reduced viability in several human cancer cell lines, including breast and colon cancer cells. The study concluded that further exploration into its mechanism could lead to the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The benzothiazole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. Molecular docking studies suggest that the compound can bind to active sites of enzymes, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(2-(2-((Z)-2-(Arylamido)-3-(Furan-2-yl)Acryloyl)Hydrazinyl)Thiazol-4(5H)-ylidene)Acetates ()
- Structure : Contains a thiazol-4(5H)-ylidene core linked to a furan-acryloyl hydrazine group and ethyl acetate.
- Synthesis : Involves condensation of hydrazinecarbothioamide with ethyl 4-chloroacetoacetate in the presence of potassium carbonate .
- Comparison : The absence of an azetidine ring and benzothiazole group in this compound reduces conformational rigidity and alters electronic properties compared to the target molecule. The furan moiety may enhance π-π stacking interactions, whereas the methoxy group in the target compound improves lipophilicity .
Ethyl 2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Thio)Acetate ()
- Structure: Features a quinazolinone-thioether backbone with an ethyl acetate side chain.
- Synthesis: Derived from anthranilic acid via 2-thioxoquinazolinone intermediates .
- Comparison: The quinazolinone core provides a planar aromatic system, contrasting with the azetidine-thiazole hybrid in the target compound. This structural difference may influence binding affinity in biological systems, such as enzyme inhibition .
Ethyl-2-(5-Benzoxazol-2-ylamine-1H-Tetrazol-1-yl) Acetate ()
- Structure : Combines benzoxazole and tetrazole rings with an ethyl acetate group.
- Synthesis: Involves sequential reactions of hydrazino-benzoxazole with sodium azide and ethyl chloroacetate .
- Benzoxazole’s oxygen atom vs. benzothiazole’s sulfur in the target compound may alter metabolic stability .
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Predicted LogP* | Solubility Profile |
|---|---|---|---|---|
| Target Compound | ~450 g/mol† | Thiazole, Azetidine, Benzothiazole | 2.8–3.5 | Moderate in polar solvents |
| Ethyl 2-(2-(2-((Z)-2-(Arylamido)... (4) | ~380 g/mol | Thiazol-4(5H)-ylidene, Furan | 1.9–2.5 | High in DMSO |
| Ethyl 2-((4-Oxo-3-Phenyl...) (6) | ~350 g/mol | Quinazolinone, Thioether | 3.0–3.7 | Low in water |
| Ethyl-2-(5-Benzoxazol-2-ylamine...) (9) | ~320 g/mol | Benzoxazole, Tetrazole | 1.5–2.0 | Moderate in ethanol |
*Estimated using fragment-based methods; †Calculated based on structural analogs.
Biological Activity
Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Structure : The compound features a benzothiazole ring substituted with a methoxy group, an azetidine ring, and an acetate moiety.
- Molecular Formula : C₁₈H₁₉N₃O₂S₂
- Molecular Weight : 373.5 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes.
- Azetidine Formation : The azetidine ring is synthesized from azetidine precursors, often involving nucleophilic substitution reactions.
- Final Coupling Reaction : The benzothiazole derivative is coupled with the azetidine precursor to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Compounds within the benzothiazole family have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) often below 50 µg/mL .
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- Cell Line Studies : this compound demonstrated selective cytotoxicity against tumorigenic cell lines, such as MCF-7 breast cancer cells. IC50 values for related compounds were reported between 28 ng/mL to 290 ng/mL .
Anti-inflammatory Effects
Research has also highlighted its potential in reducing inflammation:
- Mechanism of Action : The compound may inhibit specific pathways involved in inflammatory responses, making it a candidate for further development in anti-inflammatory therapies .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptors associated with immune responses and cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of benzothiazoles revealed that several compounds exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria. Ethyl derivatives showed promising results, leading to further exploration in drug development .
Case Study 2: Anticancer Research
In vitro tests on MCF-7 cells demonstrated that the compound induced apoptosis at specific concentrations, highlighting its potential as an anticancer agent. This was supported by structure-activity relationship (SAR) studies that indicated modifications to the benzothiazole ring enhanced cytotoxicity .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | MIC < 50 µg/mL against various pathogens | Variable |
| Anticancer Activity | IC50 values ranging from 28 ng/mL to 290 ng/mL against MCF-7 | Similar efficacy observed |
| Anti-inflammatory Potential | Inhibition of inflammatory pathways | Varies by compound |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with thiazole ring formation via Hantzsch-type reactions or condensation of thiourea derivatives with α-halocarbonyl compounds. For example:
- Step 1 : React benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in ethanol under reflux to form the thiazole core .
- Step 2 : Introduce the azetidine-3-carboxamido group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Purification : Ether extraction and anhydrous sodium sulfate filtration are critical for isolating intermediates .
Basic: How is the molecular structure confirmed experimentally?
- Spectroscopy : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .
- X-ray crystallography : For crystalline derivatives, SHELXL refinement (using programs like SHELX-2018) determines bond lengths, angles, and stereochemistry .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while ethanol minimizes side reactions during thiazole formation .
- Catalysts : Use Pd(PPh₃)₄ for cross-coupling steps involving aromatic substituents .
- Temperature control : Reflux at 80–100°C for thiazole synthesis vs. room temperature for sensitive amidation steps .
Advanced: What computational strategies predict biological targets or binding modes?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases) using the compound’s 3D structure (generated via Gaussian09 optimization) .
- Pharmacophore mapping : Identify key features (e.g., methoxybenzo[d]thiazolyl as a hydrogen-bond acceptor) for target prioritization .
Advanced: How should researchers address contradictions in analytical data (e.g., NMR vs. crystallography)?
- Refinement checks : Use SHELXL’s validation tools (e.g., R-factor analysis) to resolve discrepancies in crystallographic data .
- Impurity analysis : Employ HPLC-MS to detect byproducts that may skew NMR interpretations .
Advanced: What in vitro assays evaluate its potential therapeutic activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at varying concentrations (1–100 µM) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy vs. nitro groups) to assess impact on potency .
Advanced: How can stability under physiological conditions be assessed?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and thermal decomposition thresholds .
Advanced: What mechanistic studies elucidate its reactivity in synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
